![molecular formula C22H25N7O2 B2817608 1-(2-Ethoxyphenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea CAS No. 1396861-58-7](/img/structure/B2817608.png)
1-(2-Ethoxyphenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea
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Description
1-(2-Ethoxyphenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrimidine-based urea derivative that has been synthesized using various methods.
Scientific Research Applications
Chemical Modification and Pharmacological Activity
Research has focused on modifying the chemical structure of urea-based compounds to enhance their pharmacological profile. For instance, studies on N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (BCTC), a potent TRPV1 antagonist, led to the creation of analogs with improved pharmacological and tolerability profiles compared to BCTC. These modifications aimed at enriching the structural diversity of urea-based TRPV1 antagonists, potentially offering insights into the structural-activity relationship of similar compounds (Cunbin Nie et al., 2020).
Synthesis and Process Development
Efforts have also been made to establish scalable and facile synthetic processes for compounds with unsymmetrical urea structures, which are under investigation for treating central nervous system disorders. One study developed a novel synthetic process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor, highlighting the optimization of reaction conditions for efficient production (Daiyan Wei et al., 2016).
Antimicrobial and Anticonvulsant Activity
Investigations into the structural and electronic properties of anticonvulsant drugs, including substituted 3-tertiary-amino-6-aryl-pyridazines, -1,2,4-triazines, and -pyrimidines, have provided valuable insights into their activity. Such studies offer a better understanding of the molecular basis of anticonvulsant activity, which could be relevant to the research on 1-(2-Ethoxyphenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea (Guy Georges et al., 1989).
Metabolism and Pharmacokinetics
The metabolism and excretion patterns of closely related compounds, such as dipeptidyl peptidase IV inhibitors, have been thoroughly studied in various species. These studies, detailing the absorption, metabolism, and elimination pathways, contribute to a comprehensive understanding of the pharmacokinetics of similar urea-based compounds, which is crucial for drug development and optimization (Raman K. Sharma et al., 2012).
properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O2/c1-2-31-19-8-4-3-7-18(19)27-22(30)26-17-15-24-21(25-16-17)29-13-11-28(12-14-29)20-9-5-6-10-23-20/h3-10,15-16H,2,11-14H2,1H3,(H2,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMDPVCLPIUBNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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